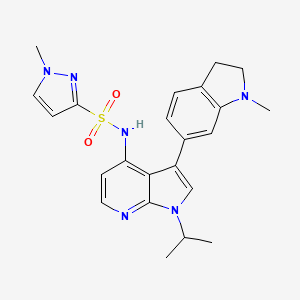
GSK2795039
概要
説明
GSK2795039は、NADPHオキシダーゼ2(NOX2)の新規な低分子阻害剤です。この化合物は、NOX2酵素の阻害剤を特定することを目的としたハイスループットスクリーニングとそれに続くリード最適化キャンペーンを通じて発見されました。NOX2は、NADPHオキシダーゼ酵素ファミリーの一部であり、活性酸素種(ROS)の生成を触媒します。 これらの酵素は、さまざまな生理学的プロセスに重要な役割を果たしますが、特定の病態では酸化ストレスにも寄与します .
科学的研究の応用
GSK2795039 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
生化学分析
Biochemical Properties
GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .
Metabolic Pathways
This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .
準備方法
合成経路および反応条件
GSK2795039は、化学的にN-(1-イソプロピル-3-(1-メチルインドリン-6-イル)-1H-ピロロ[2,3-b]ピリジン-4-イル)-1-メチル-1H-ピラゾール-3-スルホンアミドとして知られており、ピロロ[2,3-b]ピリジンコアの形成、続いてインドリンおよびピラゾール部分の導入を含む一連の化学反応を通じて合成されます。合成経路には通常、以下が含まれます。
- ピロロ[2,3-b]ピリジンコアの形成。
- インドリン部分の導入。
- ピラゾールスルホンアミド基の付加。
工業生産方法
This compoundの工業生産には、合成経路のスケールアップと、最終生成物の純度と収率の確保が含まれます。 この化合物は、通常、高性能液体クロマトグラフィー(HPLC)で決定されたように、≥98%の純度で粉末の形態で製造されます .
化学反応の分析
反応の種類
GSK2795039は、主にNOX2酵素と相互作用する阻害反応を起こします。 活性酸素種の生成と、酵素基質であるNADPHと酸素の利用を阻害します .
一般的な試薬と条件
This compoundによるNOX2の阻害は、NADPH競合的であり、酵素への結合でNADPHと競合することを意味します。 この化合物は、他のNOXアイソフォーム、キサンチンオキシダーゼ、および内皮型一酸化窒素合成酵素などの酵素に対して選択的です .
生成された主要な生成物
This compoundを含む反応の主要な生成物は、活性酸素種産生の阻害であり、これはさまざまな疾患モデルにおける酸化ストレスの軽減に重要な意味を持ちます .
科学研究への応用
This compoundは、その潜在的な治療用途について広く研究されています。重要な研究分野には以下が含まれます。
作用機序
GSK2795039は、NADPH競合的な方法でNOX2酵素を阻害することにより効果を発揮します。この阻害により、活性酸素種の生成が阻止され、酸化ストレスが軽減されます。 この化合物は、他のNOXアイソフォームや関連酵素に対してNOX2を選択的です .
類似化合物の比較
This compoundは、NOX2阻害剤としての選択性と効力においてユニークです。類似の化合物には以下が含まれます。
GLX481304: 同様の特性を持つが、化学構造が異なる別のNOX2阻害剤.
CYR5099: 最近発見された、同等の効力を有するNOX2阻害剤.
This compoundは、そのよく特徴付けられた薬理学的プロファイルと、さまざまな疾患モデルで実証された効力により、NOX2阻害の基準化合物であり続けています .
類似化合物との比較
GSK2795039 is unique in its selectivity and potency as a NOX2 inhibitor. Similar compounds include:
GLX481304: Another NOX2 inhibitor with similar properties but different chemical structure.
CYR5099: A recently discovered NOX2 inhibitor with comparable efficacy.
This compound remains the reference compound for NOX2 inhibition due to its well-characterized pharmacological profile and demonstrated efficacy in various disease models .
特性
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)
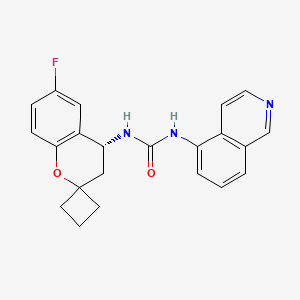
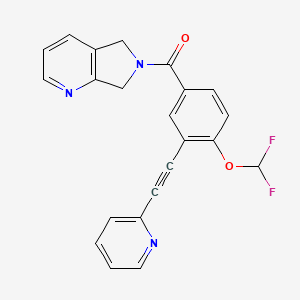
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
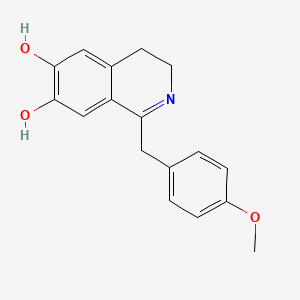

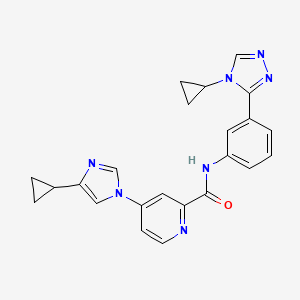
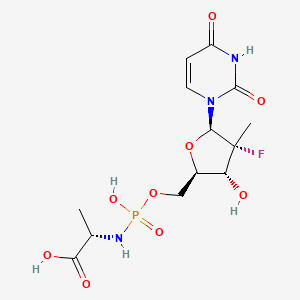
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
